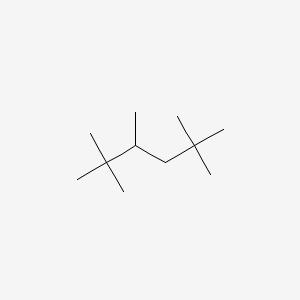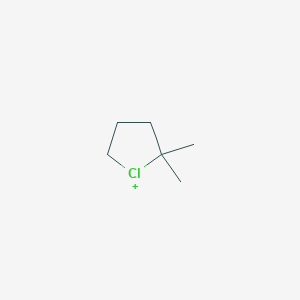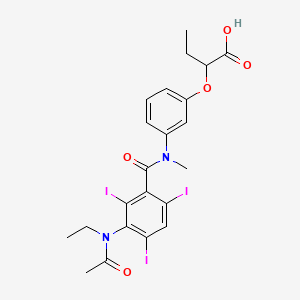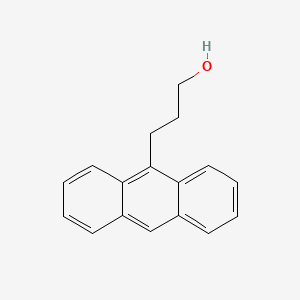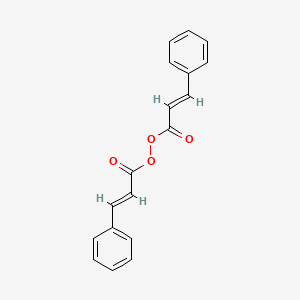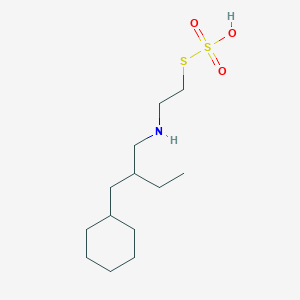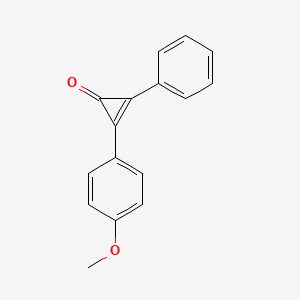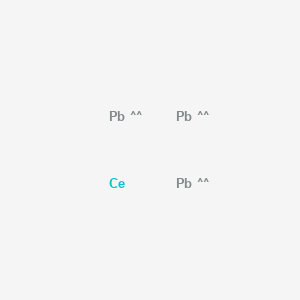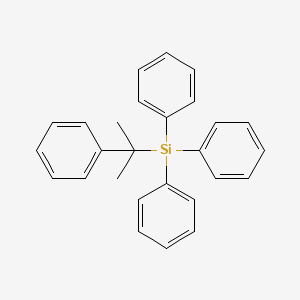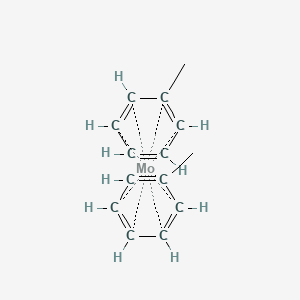
Molybdenum;toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum and toluene are two distinct compounds that, when combined, form a unique complex with significant applications in various fields. Molybdenum is a transition metal known for its high melting point, strength, and resistance to corrosion. Toluene, on the other hand, is an aromatic hydrocarbon commonly used as an industrial solvent. The combination of molybdenum and toluene results in a compound that exhibits unique catalytic properties, making it valuable in chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of molybdenum-toluene complexes typically involves the reaction of molybdenum compounds with toluene under specific conditions. One common method is the hydrogenation of toluene using molybdenum carbide catalysts. This process involves the use of molybdenum carbide, which is prepared by reacting molybdenum oxide with carbon at high temperatures in the presence of hydrogen . The reaction conditions, such as temperature and pressure, play a crucial role in determining the efficiency and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of molybdenum-toluene complexes often involves large-scale catalytic processes. For example, the ammoxidation of toluene using molybdenum oxide catalysts supported on mixed oxides like zirconium oxide and alumina has been studied extensively . This method involves the oxidation of toluene in the presence of ammonia and oxygen to produce benzonitrile, a valuable intermediate in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
Molybdenum-toluene complexes undergo various types of chemical reactions, including:
Oxidation: The oxidation of toluene using molybdenum oxide catalysts can produce benzaldehyde and benzoic acid.
Reduction: Hydrogenation of toluene using molybdenum carbide catalysts results in the formation of methylcyclohexane.
Substitution: The substitution reactions involving molybdenum-toluene complexes can lead to the formation of various derivatives depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and ammonia. The reaction conditions, such as temperature, pressure, and the presence of catalysts, significantly influence the reaction outcomes. For instance, the hydrogenation of toluene using molybdenum carbide catalysts is typically carried out at temperatures around 200°C and pressures of 2.76 MPa .
Major Products Formed
The major products formed from the reactions of molybdenum-toluene complexes include benzaldehyde, benzoic acid, methylcyclohexane, and benzonitrile . These products have significant industrial applications, particularly in the production of fine chemicals and pharmaceuticals.
Scientific Research Applications
Molybdenum-toluene complexes have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of molybdenum-toluene complexes involves the interaction of molybdenum with toluene, leading to the formation of active catalytic sites. These active sites facilitate various chemical reactions by providing a surface for the reactants to interact and undergo transformation. The molecular targets and pathways involved in these reactions depend on the specific type of reaction being catalyzed. For example, in the hydrogenation of toluene, the molybdenum carbide catalyst provides active sites for the adsorption and activation of hydrogen molecules, which then react with toluene to form methylcyclohexane .
Comparison with Similar Compounds
Molybdenum-toluene complexes can be compared with other similar compounds, such as:
Tungsten-toluene complexes: Tungsten, like molybdenum, is a transition metal with similar catalytic properties.
Vanadium-toluene complexes: Vanadium compounds are known for their catalytic activity in oxidation reactions.
Ruthenium-toluene complexes: Ruthenium is a noble metal with excellent catalytic properties.
The uniqueness of molybdenum-toluene complexes lies in their ability to catalyze a wide range of reactions under relatively mild conditions, making them valuable in both research and industrial applications.
Properties
Molecular Formula |
C14H16Mo |
|---|---|
Molecular Weight |
280.2 g/mol |
IUPAC Name |
molybdenum;toluene |
InChI |
InChI=1S/2C7H8.Mo/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H3; |
InChI Key |
DWPKMPZFZNWNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.CC1=CC=CC=C1.[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


